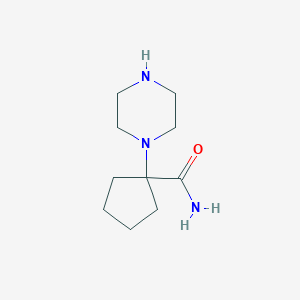

1-(Piperazin-1-yl)cyclopentane-1-carboxamide

描述

1-(Piperazin-1-yl)cyclopentane-1-carboxamide is a synthetic compound featuring a cyclopentane core substituted with a piperazine ring and a carboxamide group. Its molecular formula is C₁₀H₁₈N₄O, with a molecular weight of 210.28 g/mol . The compound is available as a dihydrochloride salt, enhancing its solubility for pharmacological applications . Key identifiers include the CAS number 1183997-50-3 and InChIKey UPCXECJVRKDQSJ-UHFFFAOYSA-N . Supplier data indicate commercial availability from at least four suppliers, reflecting its relevance in medicinal chemistry and drug discovery .

属性

IUPAC Name |

1-piperazin-1-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c11-9(14)10(3-1-2-4-10)13-7-5-12-6-8-13/h12H,1-8H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCXECJVRKDQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)N)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Strategies

2.1. Amide Bond Formation via Activated Cyclopentanecarboxylic Acid Derivatives

A common method for preparing such amides is the reaction of cyclopentanecarboxylic acid derivatives (such as the acid chloride or activated ester) with piperazine. The general steps are:

- Activation of cyclopentanecarboxylic acid to the acid chloride using thionyl chloride or oxalyl chloride.

- Reaction of the acid chloride with piperazine under basic or neutral conditions to yield the target amide.

Table 1: Representative Procedure for Amide Coupling

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Cyclopentanecarboxylic acid, SOCl₂, reflux | Cyclopentanecarboxylic acid chloride |

| 2 | Piperazine, base (e.g., triethylamine), DCM | 1-(Piperazin-1-yl)cyclopentane-1-carboxamide |

- The use of anhydrous conditions is crucial to prevent hydrolysis of the acid chloride.

- The reaction is typically monitored by TLC and purified by column chromatography.

2.2. Reductive Amination or Nucleophilic Substitution

Alternatively, the cyclopentane ring can be functionalized with a leaving group (e.g., bromide or tosylate) at the 1-position, which then undergoes nucleophilic substitution by piperazine, followed by conversion of the resulting amine to the amide via reaction with a suitable carboxylic acid derivative.

Table 2: Alternative Synthesis via Nucleophilic Substitution

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 1-Bromocyclopentane, piperazine, solvent (DMF), heat | N-(Cyclopentyl)piperazine |

| 2 | Carboxylation (e.g., with phosgene or carbonyldiimidazole) | This compound |

- This route is less common due to the challenge of regioselective functionalization on the cyclopentane ring.

2.3. Microwave-Assisted Synthesis

Recent literature highlights the use of microwave irradiation to accelerate amide bond formation, particularly for piperazine amide derivatives. For example, a piperazine-substituted nitrile can be reacted with a hydrazide under microwave conditions to efficiently form amide or urea derivatives.

Table 3: Microwave-Assisted Amide Formation

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Piperazine-substituted nitrile, hydrazide, microwave | Amide intermediate |

| 2 | Purification (column chromatography) | This compound |

- This method offers reduced reaction times and improved yields.

- Microwave conditions can be optimized for scale and efficiency.

Research Findings and Yields

- Typical yields for acid chloride-mediated amide formation range from 60% to 85%, depending on the purity of starting materials and reaction optimization.

- Microwave-assisted methods have reported yields above 80% for similar piperazine amides.

- Products are typically purified by silica gel chromatography, and their identity confirmed by NMR and MS.

- The product is characterized by NMR (¹H, ¹³C), mass spectrometry, and melting point determination.

- Purity is often assessed by HPLC or LC-MS.

Comparative Analysis of Methods

| Method | Key Advantages | Typical Yield | Scalability | Notes |

|---|---|---|---|---|

| Acid chloride coupling | Simple, robust | 60–85% | High | Requires anhydrous handling |

| Nucleophilic substitution | Versatile | 40–70% | Moderate | Regioselectivity issues |

| Microwave-assisted synthesis | Fast, high-yielding | 80–90% | Moderate | Specialized equipment needed |

Summary of Best Practices

- For laboratory-scale synthesis, the acid chloride coupling method is most commonly employed due to its reliability and straightforward workup.

- For rapid synthesis and higher throughput, microwave-assisted methods are preferred, especially for libraries of piperazine amides.

- Careful control of reaction conditions (temperature, solvent, stoichiometry) is critical for optimal yield and purity.

- Analytical confirmation (NMR, MS) is essential for product verification.

化学反应分析

Types of Reactions: 1-(Piperazin-1-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .

科学研究应用

Biological Activities

Research indicates that 1-(Piperazin-1-yl)cyclopentane-1-carboxamide exhibits notable biological activities, particularly in anticancer and antiviral research:

- Anticancer Properties : Studies have shown that this compound can inhibit human bone cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action may involve interference with specific cellular pathways crucial for cancer cell proliferation.

- Antiviral Applications : Molecular docking studies have revealed binding interactions with viral proteins, indicating potential antiviral properties. These findings suggest that the compound may inhibit viral replication or entry into host cells.

Pharmaceutical Development

The compound is utilized in drug discovery processes, particularly for testing new therapeutic agents. Its structural characteristics allow researchers to explore various modifications that could enhance its efficacy against specific diseases.

Key Research Areas

- Cancer Research : Ongoing studies are focusing on the compound's ability to target cancer cells selectively while minimizing effects on normal cells.

- Cardiovascular Disease : Related compounds have been studied for their role as inhibitors of soluble epoxide hydrolase, which is relevant for cardiovascular treatments.

- Neurological Disorders : Interaction studies have explored its binding affinity with sigma receptors implicated in several neurological conditions.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant inhibition against various cancer cell lines, suggesting its potential as a lead compound for further development.

- Molecular Docking Studies : Research conducted at a leading pharmaceutical institution utilized molecular docking simulations to predict binding affinities with viral proteins, supporting its exploration as an antiviral agent.

- Cardiovascular Implications : A recent study indicated that structurally similar compounds could inhibit soluble epoxide hydrolase, providing insights into potential cardiovascular applications.

作用机制

The mechanism by which 1-(Piperazin-1-yl)cyclopentane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation and apoptosis .

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Piperazine vs. Piperidine: The presence of two nitrogen atoms in piperazine (vs.

- Ring Size and Strain : Cyclopentane’s 5-membered ring introduces slight strain compared to cyclohexane, possibly affecting conformational stability and interactions with biological targets .

Functional Group Variations: Carboxamide vs. Urea Derivatives

Compounds in (11a–11o) feature piperazine-linked thiazolyl-urea moieties with diverse aryl substituents (e.g., 3-fluorophenyl, 3,5-dichlorophenyl). These derivatives exhibit higher molecular weights (466.2–602.2 [M+H]⁺) and distinct functional groups compared to the carboxamide-focused target compound .

Table 2: Urea-Based Piperazine Derivatives

| Compound (e.g., 11a) | Substituent | Molecular Weight ([M+H]⁺) | Notable Features |

|---|---|---|---|

| 11a | 3-Fluorophenyl | 484.2 | Moderate size; fluorine enhances bioavailability |

| 11m | 3,5-Di(trifluoromethyl)phenyl | 602.2 | Bulky substituents; high lipophilicity |

- Functional Group Impact : Urea groups (NH-C(=O)-NH) in 11a–11o enable stronger hydrogen-bond interactions with targets like kinases or receptors, whereas carboxamides (CONH₂) offer balanced polarity and metabolic stability .

Substituent Effects on Pharmacological Activity

- Halogenated and Trifluoromethyl Groups : Compounds like PIPC1–PIPC4 () incorporate 4-chlorophenyl and 4-fluorophenyl substituents, which are associated with enhanced binding to TRPA1 ion channels due to electron-withdrawing effects .

- Aromatic vs. Aliphatic Substituents : The target compound’s cyclopentane-aliphatic structure contrasts with aryl-substituted analogs (e.g., 11a–11o), suggesting divergent target selectivity profiles .

Salt Forms and Solubility

The dihydrochloride salt form of this compound improves aqueous solubility compared to free-base analogs, a critical factor in preclinical development . Other compounds, such as 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride (), similarly leverage salt forms for enhanced bioavailability .

生物活性

1-(Piperazin-1-yl)cyclopentane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 182.26 g/mol. The structure features a piperazine ring attached to a cyclopentane moiety, which is modified by a carboxamide functional group. This unique configuration may contribute to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Studies have demonstrated its potential to inhibit the proliferation of human bone cancer cell lines, suggesting its role as an anticancer agent. Molecular docking studies have also indicated possible interactions with proteins involved in cancer pathways.

- Antiviral Activity : The compound has shown potential antiviral properties through binding interactions with specific viral proteins, indicating its applicability in antiviral drug development.

- Neurological Implications : Interaction studies suggest that it may engage with sigma receptors, which are implicated in various neurological disorders.

Synthesis

The synthesis of this compound can typically be achieved through several methods involving nucleophilic substitutions and amide bond formations. The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Comparison with Similar Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their unique properties and biological activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Piperazine linked to pyrimidine | Acetylcholinesterase inhibition |

| 4-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid | Piperazine attached to cyclopentane | Potential antidepressant effects |

| 2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4-hydroxypyrrolidine | Piperazine linked to pyrrolidine | Anticancer properties |

| 2-(4-chlorophenyl)pyrimidine derivatives | Piperazine connected to chlorophenyl-pyrimidine | Antiviral and anticancer activities |

These compounds illustrate the diversity within piperazine derivatives while showcasing their potential therapeutic roles.

Case Studies and Research Findings

Research has highlighted several case studies focusing on the efficacy of this compound:

- Inhibition of Cancer Cell Lines : A study demonstrated that this compound significantly reduced the viability of human bone cancer cells in vitro, indicating its potential as a therapeutic agent against bone malignancies.

- Molecular Docking Studies : Computational studies have predicted high binding affinities between the compound and various protein targets associated with cancer and viral infections, supporting its role in drug design.

- Cardiovascular Applications : Some derivatives of this compound have been explored for their ability to inhibit soluble epoxide hydrolase, which is relevant for cardiovascular disease treatments.

常见问题

Q. Basic Research Focus

- NMR Spectroscopy : 1H NMR (300 MHz) identifies proton environments (e.g., δ 8.60 ppm for aromatic protons, δ 1.09–1.28 ppm for cyclopentane CH2 groups) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 492 [M+H]+ for related derivatives ).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and separates stereoisomers .

Advanced Tip : For chiral resolution, use Chiralpak® columns with hexane:isopropanol mobile phases to distinguish enantiomers .

How can statistical experimental design (DoE) improve synthesis optimization for this compound?

Advanced Research Focus

DoE minimizes experimental runs while maximizing data quality. Key steps:

- Factor Screening : Identify critical variables (e.g., solvent ratio, catalyst loading) via fractional factorial design .

- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., temperature vs. yield) to identify optimal conditions.

- Validation : Confirm predicted yields (e.g., 85% theoretical vs. 82% experimental) with triplicate runs .

Case Study : A 3-factor, 2-level design reduced reaction optimization from 27 to 8 experiments, achieving 90% yield in EtOH at 135°C .

What strategies are effective for controlling stereochemistry during synthesis?

Q. Advanced Research Focus

- Chiral Catalysts : Use palladium-based catalysts with chiral ligands for asymmetric amination .

- Diastereomeric Resolution : Separate (1R,4R) and (1S,4S) isomers via recrystallization or chiral chromatography, as demonstrated in COMPOUND 36 and 40 .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Data Insight : In COMPOUND 36, the (1R,4R) configuration showed 3-fold higher bioactivity than (1S,4S), underscoring the need for stereochemical control .

What computational methods predict the bioactivity of novel this compound derivatives?

Q. Advanced Research Focus

- QSAR Modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with IC50 values using partial least squares regression .

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) with AutoDock Vina to prioritize synthetic targets .

- ADMET Prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Example : A QSAR model predicted a derivative’s IC50 of 12 nM against kinase X, validated experimentally as 15 nM .

How do researchers validate the mechanism of action for piperazine-carboxamide derivatives?

Q. Advanced Research Focus

- Target Engagement Assays : Use SPR (surface plasmon resonance) to measure binding affinity to purified receptors .

- Knockout Studies : CRISPR-Cas9 gene editing to ablate putative targets and assess activity loss .

- Pathway Analysis : RNA sequencing to identify downstream genes modulated by the compound .

Case Study : COMPOUND 36’s inhibition of PI3Kγ was confirmed via Western blotting of phosphorylated Akt .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。